G12Si-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

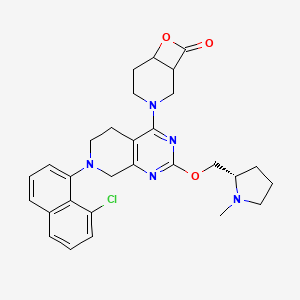

C29H32ClN5O3 |

|---|---|

Molecular Weight |

534.0 g/mol |

IUPAC Name |

3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-7-oxa-3-azabicyclo[4.2.0]octan-8-one |

InChI |

InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-16-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-25-21(15-35)28(36)38-25/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |

InChI Key |

WZOPQROQHGFEHA-LGQZFRORSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |

Origin of Product |

United States |

Foundational & Exploratory

G12Si-2: A Technical Overview of a Negative Control for K-Ras G12S Inhibition

Introduction

In the landscape of targeted cancer therapy, the development of specific inhibitors for oncogenic KRAS mutants has been a significant breakthrough. The G12S mutation in the K-Ras protein is a known driver in several cancers. The G12Si series of molecules has been developed to target this specific mutation. Within this series, G12Si-2 serves a critical, albeit non-therapeutic, role. This technical guide elucidates the function of this compound as a negative control and details the mechanism of action of the active inhibitory compounds within the G12Si family, providing a comprehensive understanding for researchers, scientists, and drug development professionals.

Contrary to what its name might imply, This compound is not a covalent inhibitor of the K-Ras G12S mutant; instead, it is utilized as a negative control tool in research.[1] As an analog of the active inhibitor G12Si-1, its purpose is to provide a baseline in experiments to ensure that the observed effects of the active compounds are due to their specific interaction with the target and not a result of non-specific chemical properties.[1]

The Role of this compound as a Negative Control

In experimental biology and drug discovery, a negative control is a sample or condition that is not expected to produce a result. The use of this compound allows researchers to:

-

Confirm Target Specificity: By comparing the cellular or biochemical effects of an active G12Si inhibitor (like G12Si-1 or G12Si-5) to those of this compound, researchers can confirm that the observed activity is a direct result of the covalent modification of the Serine 12 residue in K-Ras G12S.

-

Identify Off-Target Effects: If this compound produces a biological effect, it suggests that this effect is not mediated by the intended inhibitory mechanism and may be an "off-target" effect of the chemical scaffold.

-

Validate Assay Performance: The lack of activity from this compound helps to validate that the experimental assay is functioning correctly and is capable of distinguishing between active and inactive compounds.

Mechanism of Action of Active G12Si Inhibitors (G12Si-1 and G12Si-5)

The active compounds in the G12Si series, such as G12Si-1 and G12Si-5, are potent, selective, and reversible covalent inhibitors of the K-Ras G12S mutant.[2][3] Their mechanism of action involves the chemical acylation of the acquired serine residue at position 12, which suppresses the oncogenic signaling of K-Ras(G12S).[3]

Covalent Binding to K-Ras G12S

The core of the inhibitory mechanism is the covalent binding of the active G12Si compounds to the mutant serine at position 12 of the K-Ras protein. This is achieved through a nucleophilic ring-opening of the β-lactone warhead present in the inhibitor by the hydroxyl group of the serine residue.[3] This binding occurs within the switch-II pocket (S-IIP) of the K-Ras protein.[2][3] By forming this covalent bond, the inhibitor effectively locks the K-Ras G12S protein in an inactive state.

Suppression of Oncogenic Signaling

The K-Ras protein is a small GTPase that cycles between an active, GTP-bound state and an inactive, GDP-bound state.[4] Oncogenic mutations like G12S impair the GTPase activity of K-Ras, leading to its constitutive activation.[2] This results in the continuous activation of downstream signaling pathways that drive cell growth, proliferation, and survival.[5]

The primary signaling pathways dysregulated by mutant KRAS are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[4] Active G12Si inhibitors, by binding to K-Ras G12S and locking it in an inactive conformation, prevent its interaction with downstream effector proteins such as RAF and PI3K.[2] This leads to the suppression of these key oncogenic signaling cascades.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not applicable due to its role as a negative control, the following table summarizes the reported activity of the active inhibitor G12Si-5.

| Compound | Target | Assay | IC50 / Activity | Reference |

| G12Si-5 | K-Ras G12S | Inhibition of Ras signaling in A549 cells | Dose-dependent | [2] |

| G12Si-5 | Downstream Signaling | Inhibition of phospho-ERK in A549 cells | Nearly complete loss | [2] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of G12Si inhibitors.

Immunoblotting for Signaling Pathway Analysis

-

Cell Culture and Treatment: A549 (human lung carcinoma, KRAS G12S) cells are cultured to a suitable confluency. The cells are then treated with various concentrations of the G12Si inhibitor (e.g., 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT).

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

X-ray Co-crystallography

-

Protein Expression and Purification: The K-Ras(G12S) protein is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Complex Formation: The purified K-Ras(G12S) is loaded with GDP and then incubated with the G12Si inhibitor to allow for covalent bond formation.

-

Crystallization: The K-Ras(G12S)•GDP•G12Si-1 complex is crystallized using vapor diffusion or other standard crystallization techniques.

-

Data Collection and Structure Determination: X-ray diffraction data is collected from the crystals, and the structure is solved and refined to reveal the binding mode of the inhibitor.

Visualizations

K-Ras Signaling Pathway

Caption: The KRAS signaling pathway, illustrating the cycle between inactive and active states and downstream effector pathways.

Mechanism of G12Si Inhibition

Caption: Mechanism of K-Ras G12S inhibition by active G12Si compounds, leading to the blockade of downstream signaling.

Conclusion

This compound is an indispensable tool for the accurate characterization of the G12Si series of K-Ras G12S inhibitors. Its role as a negative control ensures the specificity and validity of experimental findings. The active G12Si inhibitors, through their covalent modification of the mutant serine residue, effectively suppress the oncogenic signaling driven by K-Ras G12S, highlighting a promising therapeutic strategy for cancers harboring this mutation. A thorough understanding of both the active inhibitors and their corresponding negative controls is paramount for the rigorous advancement of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]

G12Si-2 and the Covalent Targeting of K-Ras G12S: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of compounds designed to target the K-Ras G12S mutation, with a specific clarification on the role of G12Si-2. While the query of interest centers on this compound as a non-covalent probe, publicly available scientific literature identifies this compound as a negative control compound, designed to lack the covalent binding mechanism of its active counterparts. This document will, therefore, focus on the characterized active covalent inhibitors of the G12Si series, such as G12Si-5, to provide a comprehensive understanding of this chemical scaffold for targeting K-Ras G12S.

Introduction to K-Ras G12S Targeting

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers. The G12S mutation, where glycine at position 12 is replaced by serine, results in a constitutively active protein that drives oncogenic signaling. This has made the development of mutant-specific inhibitors a significant goal in cancer therapy. The G12Si series of compounds represents a chemical biology approach to selectively target the acquired serine residue in the K-Ras G12S mutant.

The Role of this compound as a Negative Control

Contrary to the notion of it being a non-covalent probe, this compound is presented in the literature as an analog of the active compound G12Si-1, intended for use as a negative control.[1] It is explicitly stated that this compound is not a covalent inhibitor of the K-Ras G12S mutant.[1] This implies that it lacks the reactive moiety necessary for forming a covalent bond with the serine-12 residue, making it a valuable tool to ensure that the observed biological effects of the active compounds are due to specific covalent modification of K-Ras G12S and not off-target effects of the chemical scaffold.

G12Si-5: A Covalent Inhibitor of K-Ras G12S

G12Si-5 is a potent, selective, and reversible covalent inhibitor of the K-Ras G12S mutant.[2] It is designed to bind to the switch-II pocket (S-IIP) of the K-Ras protein, a transient pocket that is accessible in both the GDP- and GTP-bound states.[2][3]

Mechanism of Action

G12Si-5 functions by chemical acylation of the acquired serine-12 residue in the K-Ras G12S mutant.[1] This covalent modification suppresses the oncogenic signaling of K-Ras G12S.[2] By binding within the switch-II pocket, G12Si-5 disrupts the protein's ability to interact with downstream effectors, thereby inhibiting signal transduction.[2][3]

Below is a diagram illustrating the proposed mechanism of action.

Quantitative Data

The following table summarizes the quantitative data for the covalent modification of K-Ras G12S by related G12Si compounds. Data for this compound is not available as it is an inactive control.

| Compound | Target Protein | Assay | Time Point | % Modification (at 10 µM) | Reference |

| G12Si-3 | Recombinant K-Ras(G12S)•GDP | Whole-protein MS | ~1 hour | ~40% | [4] |

| G12Si-4 | Recombinant K-Ras(G12S)•GDP | Whole-protein MS | ~1 hour | ~60% | [4] |

| G12Si-5 | Recombinant K-Ras(G12S)•GDP | Whole-protein MS | ~1 hour | ~80% | [4] |

Experimental Protocols

Detailed experimental protocols for the characterization of G12Si compounds are crucial for reproducibility. Below are methodologies for key experiments cited in the literature.

Time-Dependent Covalent Modification Assay

This assay is used to determine the rate and extent of covalent binding of G12Si compounds to K-Ras G12S.

Workflow:

Protocol:

-

Recombinant K-Ras(G12S)•GDP protein is incubated with a 10 µM concentration of the G12Si compound at 23 °C.[4]

-

The reaction is sampled at various time points.

-

The reaction is quenched to stop further covalent modification.

-

The samples are analyzed by whole-protein mass spectrometry to determine the percentage of modified protein relative to the unmodified protein.[4]

Cellular Target Engagement and Pathway Inhibition Assay (Immunoblotting)

This experiment assesses the ability of G12Si compounds to engage K-Ras G12S in a cellular context and inhibit downstream signaling.

Workflow:

Protocol:

-

Cancer cell lines harboring the K-Ras G12S mutation (e.g., A549) are treated with the G12Si compound at various concentrations for a specified time (e.g., 2 hours).[4]

-

Control cells are treated with DMSO.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is immunoblotted with primary antibodies against downstream signaling proteins, such as phospho-ERK, to assess pathway inhibition.[2][4]

Cell Proliferation Assay

This assay measures the effect of G12Si compounds on the growth of cancer cells expressing K-Ras G12S.

Protocol:

-

Ba/F3 cells engineered to be dependent on K-Ras G12S signaling are seeded in multi-well plates.[4]

-

The cells are treated with a range of concentrations of the G12Si compound or a control inhibitor (e.g., adagrasib) for 72 hours.[4]

-

Cell viability or proliferation is measured using a suitable assay (e.g., CellTiter-Glo).

-

The relative growth is calculated and plotted against the compound concentration to determine the inhibitory effect.[4]

K-Ras Signaling Pathways

Mutant K-Ras activates multiple downstream signaling pathways that drive cell proliferation and survival. The two major pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Conclusion

The G12Si series of compounds represents a promising strategy for the targeted covalent inhibition of the K-Ras G12S oncoprotein. While this compound serves as an essential negative control, the active compounds, such as G12Si-5, have demonstrated the ability to covalently modify the mutant serine residue and suppress downstream oncogenic signaling. The data and protocols presented here provide a technical foundation for researchers and drug development professionals working on novel therapeutics for K-Ras G12S-driven cancers. Further investigation into this chemical scaffold could lead to the development of clinically effective inhibitors for this challenging cancer target.

References

The Enigmatic Synthesis of G12Si-2: A Technical Overview of a K-Ras(G12S) Negative Control Agent

For researchers, scientists, and professionals in drug development, understanding the synthesis and purification of novel chemical entities is paramount. G12Si-2, a known analog and negative control for the covalent K-Ras(G12S) inhibitor G12Si-1, presents a case of limited public disclosure of its specific synthesis and purification protocols. While detailed experimental procedures for this compound remain elusive in the public domain, this guide provides a comprehensive overview of its known characteristics, its role in K-Ras research, and general principles that would likely govern its synthesis and purification based on related compounds.

Introduction to this compound

This compound is primarily recognized as a crucial experimental tool for researchers studying the effects of its active counterpart, G12Si-1. As a negative control, it is presumed to be structurally similar to G12Si-1 but lacking the reactive functional group responsible for the covalent inhibition of the G12S mutant of K-Ras. This allows scientists to distinguish between the biological effects stemming from the specific covalent interaction with the target protein and those arising from the general chemical scaffold of the molecule.

The K-Ras(G12S) Oncogene and the Mechanism of Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12S mutation, where glycine at position 12 is replaced by serine, is a driver of tumor growth. G12Si-1 is a covalent inhibitor that specifically targets this serine residue. The proposed mechanism involves the formation of a stable covalent bond between the inhibitor and the serine-12 of K-Ras(G12S), thereby inactivating the oncoprotein and blocking downstream signaling pathways that promote cell proliferation.

To illustrate the central role of K-Ras in cell signaling, the following diagram depicts a simplified representation of the canonical MAPK/ERK pathway, which is often aberrantly activated by KRAS mutations.

Presumed Synthetic Strategy for this compound

Although a definitive synthesis protocol for this compound is not publicly available, a logical synthetic approach can be inferred from the structures of related KRAS inhibitors. The synthesis would likely involve a multi-step process focusing on the construction of a core scaffold, followed by the introduction of specific side chains. Given that this compound is a negative control for a covalent inhibitor, its synthesis would likely mirror that of the active compound (G12Si-1) but with a key modification: the exclusion or replacement of the reactive "warhead" responsible for covalent bond formation.

A generalized workflow for the synthesis of such a small molecule inhibitor is depicted below.

Postulated Purification and Characterization

The purification of this compound would be critical to ensure that any observed biological effects (or lack thereof) are solely attributable to the compound itself and not to impurities from the synthesis. A standard purification protocol for a small organic molecule like this compound would likely involve the following steps:

Table 1: Postulated Purification Protocol

| Step | Technique | Purpose |

| 1 | Extraction | To remove inorganic byproducts and highly polar or non-polar impurities. |

| 2 | Column Chromatography | To separate the target compound from unreacted starting materials and other byproducts based on polarity. |

| 3 | Crystallization or Precipitation | To obtain the final product in a highly pure, solid form. |

| 4 | High-Performance Liquid Chromatography (HPLC) | For final purity assessment and, if necessary, preparative purification. |

Following purification, the identity and purity of this compound would be confirmed using a suite of analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and stereochemistry. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product. |

Conclusion

While the precise chemical synthesis and purification protocols for this compound are not available in the public domain, its role as a negative control for the K-Ras(G12S) inhibitor G12Si-1 provides a strong basis for inferring its general synthetic and purification strategies. The development of such targeted inhibitors and their corresponding negative controls is a cornerstone of modern drug discovery, enabling the rigorous validation of novel therapeutic targets. Further disclosure from the originating laboratories would be necessary to provide the detailed experimental procedures required for the replication of its synthesis.

The Physicochemical Profile of G12Si-2: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

G12Si-2 is a critical tool for researchers investigating oncogenic signaling pathways, specifically those driven by the K-Ras(G12S) mutation. As an analog of the covalent inhibitor G12Si-1, this compound serves as an essential negative control in experimental settings. Its deliberate design to lack covalent inhibitory activity allows for the precise dissection of on-target effects of its active counterparts. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its analogs, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Physicochemical Properties

Quantitative data for this compound is not extensively published in peer-reviewed literature, as it is primarily characterized by its function as a negative control. However, by examining its chemical structure and comparing it to its active analogs, G12Si-1 and G12Si-5, we can infer its key physicochemical properties.

Table 1: Physicochemical Properties of this compound and Related K-Ras(G12S) Ligands

| Property | This compound (Negative Control) | G12Si-1 (Covalent Inhibitor) | G12Si-5 (Covalent Inhibitor) |

| CAS Number | 2946593-43-5[1] | 2946593-42-4 | Not Available |

| Molecular Formula | C₂₉H₃₂ClN₅O₃ | C₂₉H₃₂ClN₅O₃ | C₃₁H₂₉ClFN₅O₃[2] |

| Molecular Weight | ~534.05 g/mol | 534.05 g/mol | 574.05 g/mol [2] |

| Mechanism of Action | Non-covalent, non-inhibitory | Covalent inhibitor of K-Ras(G12S) | Covalent inhibitor of K-Ras(G12S)[2] |

| Target | K-Ras(G12S) (as a control) | K-Ras(G12S) | K-Ras(G12S) |

| Binding Site | Switch-II Pocket (S-IIP) | Switch-II Pocket (S-IIP) | Switch-II Pocket (S-IIP)[2] |

Note: The molecular formula and weight for this compound are estimated based on its structural similarity to G12Si-1, as this compound is described as an analog of G12Si-1.

Experimental Protocols

The following protocols are designed to guide researchers in utilizing this compound as a negative control to validate the specific effects of covalent K-Ras(G12S) inhibitors.

Western Blotting for Phospho-ERK Inhibition

This protocol is used to assess the effect of K-Ras(G12S) inhibitors on the downstream signaling pathway. As a negative control, this compound is not expected to reduce the levels of phosphorylated ERK (p-ERK).

Cell Lines: A549 (human lung carcinoma, heterozygous for K-Ras G12S) or other cell lines endogenously expressing or engineered to express K-Ras(G12S).

Materials:

-

This compound, G12Si-1 (or other active inhibitor), and DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of the active inhibitor, this compound (at a concentration equivalent to the highest active inhibitor dose), or DMSO for the desired time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[3]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically 1:5000 in blocking buffer) for 1 hour at room temperature.[3]

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Intact Protein Mass Spectrometry for Covalent Modification

This method directly assesses the covalent binding of an inhibitor to K-Ras(G12S). This compound should not show a mass shift indicative of covalent adduction.

Materials:

-

Recombinant K-Ras(G12S) protein

-

This compound, G12Si-1 (or other active inhibitor), and DMSO

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)

-

Formic acid

-

LC-MS system with a high-resolution mass spectrometer

Procedure:

-

Incubation:

-

Incubate recombinant K-Ras(G12S) protein (e.g., 5 µM) with the test compounds (e.g., 50 µM of G12Si-1 or this compound) or DMSO in the assay buffer.

-

Allow the reaction to proceed at room temperature for a set time course (e.g., 1, 4, and 24 hours).

-

-

Sample Preparation for MS:

-

Quench the reaction by adding formic acid to a final concentration of 0.1%.

-

-

LC-MS Analysis:

-

Inject the samples onto a reverse-phase C4 column.

-

Elute the protein with a gradient of acetonitrile in water with 0.1% formic acid.

-

Acquire mass spectra of the intact protein.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to determine the molecular weight of the protein species.

-

Compare the molecular weight of the protein treated with G12Si-1 to the DMSO and this compound treated samples. A mass increase corresponding to the molecular weight of G12Si-1 indicates covalent binding. No significant mass shift is expected for this compound.

-

Visualizations

K-Ras(G12S) Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical RAS/MAPK signaling pathway and indicates where K-Ras(G12S) inhibitors, such as G12Si-1, exert their effect. This compound, as a negative control, does not block this pathway.

References

An In-depth Technical Guide on the Interaction of G12Si Compounds with the Switch-II Pocket of K-Ras(G12S)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The Glycine-12 to Serine (G12S) mutation, although less common than other G12 variants, is a known oncogenic driver for which targeted therapies are actively being pursued. A significant breakthrough in this area has been the development of covalent inhibitors that specifically target the mutant serine residue. This guide provides a detailed technical overview of a series of such compounds, including G12Si-1 and G12Si-5, and their interaction with the switch-II pocket (S-IIP) of K-Ras(G12S). We will also discuss the role of G12Si-2 as a crucial negative control in these studies.

Mechanism of Action: Covalent Inhibition of K-Ras(G12S)

The primary mechanism of action for the G12Si series of inhibitors is the selective, covalent modification of the Serine-12 residue within the K-Ras(G12S) mutant protein. These compounds are designed to bind to the S-IIP, a transient pocket that becomes accessible in the GDP-bound state of K-Ras. The binding of the inhibitor to this pocket positions a reactive moiety, in this case, a β-lactone, for nucleophilic attack by the hydroxyl group of the Serine-12. This results in the formation of a stable covalent bond, effectively acylating the serine residue.[1][2] This covalent modification locks K-Ras in an inactive state, thereby inhibiting downstream oncogenic signaling.

This compound, an analog of the active inhibitor G12Si-1, serves as a negative control in these experiments.[3] It is designed to lack the covalent reactivity towards the serine residue. This allows researchers to distinguish between the biological effects caused by the specific covalent modification of K-Ras(G12S) and those that might arise from non-specific interactions of the chemical scaffold with the cell.

Quantitative Data Summary

The following table summarizes the available quantitative data for the G12S inhibitors. This data is crucial for understanding their potency and selectivity.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| G12Si-5 | K-Ras(G12S) | Cell Growth Inhibition (Ba/F3:K-Ras(G12S)) | IC50 | 2.4 µM | [4] |

| G12Si-5 | K-Ras(G12S) | Ras Signaling Inhibition (A549 cells) | IC50 | 3 µM | [4] |

| G12Si-5 | K-Ras(G12S) | Cell Growth Inhibition (KMS20 cells) | IC50 | 7.5 µM | [4] |

| G12Si-5 | K-Ras(G12S) | Covalent Inhibition | Kᵢ | 26 µM | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to characterize the interaction of G12Si compounds with K-Ras(G12S).

Time-Dependent Covalent Modification of K-Ras(G12S) by Mass Spectrometry

Objective: To determine the rate and extent of covalent bond formation between the inhibitor and recombinant K-Ras(G12S) protein.

Methodology:

-

Protein Preparation: Recombinant K-Ras(G12S)•GDP protein is purified.

-

Reaction Setup: The protein is incubated with the test compound (e.g., 10 µM G12Si-5) at a controlled temperature (e.g., 23 °C).[6]

-

Time Points: Aliquots of the reaction mixture are taken at various time points.

-

Sample Analysis: The reaction in each aliquot is quenched, and the samples are analyzed by whole-protein mass spectrometry (MS).[6]

-

Data Interpretation: The mass spectra will show a mass shift corresponding to the molecular weight of the inhibitor for the protein that has been covalently modified. The percentage of modified protein over time can be calculated from the relative intensities of the peaks for the unmodified and modified protein. For a negative control like this compound, no significant mass shift is expected.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines driven by the K-Ras(G12S) mutation.

Methodology:

-

Cell Lines: Ba/F3 cells transduced with K-Ras(G12S) are a common model.[6] Patient-derived cell lines like KMS20 (myeloma) which are homozygous for the KRAS p.G12S mutation can also be used.[4]

-

Cell Seeding: Cells are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., G12Si-5) or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).[6]

-

Viability Assessment: Cell viability is measured using a standard assay such as MTT or CellTiter-Glo.

-

Data Analysis: The results are plotted as cell viability versus compound concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Immunoblotting for Downstream Signaling Inhibition

Objective: To determine if the inhibitor blocks the downstream signaling pathways activated by oncogenic K-Ras, such as the MAPK pathway.

Methodology:

-

Cell Culture and Treatment: K-Ras(G12S) mutant cells (e.g., A549) are treated with various concentrations of the inhibitor or a control for a specific duration (e.g., 2 hours).[6]

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in each lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the p-ERK bands is normalized to total ERK and the loading control to assess the dose-dependent inhibition of K-Ras signaling.

Visualizations

K-Ras Downstream Signaling Pathway

Caption: K-Ras signaling pathways and the point of intervention for G12Si compounds.

Experimental Workflow for Covalent Inhibitor Screening

Caption: A typical experimental workflow for the characterization of G12Si compounds.

Logical Relationship of G12Si Compounds

Caption: The logical relationship between G12Si compounds and their effect on K-Ras(G12S).

Conclusion

The development of covalent inhibitors targeting the K-Ras(G12S) mutation represents a significant advancement in the field of precision oncology. Compounds like G12Si-1 and G12Si-5 demonstrate the feasibility of targeting the acquired serine residue to inhibit oncogenic signaling. The use of a non-reactive analog, this compound, is critical for validating that the observed therapeutic effects are a direct result of the intended covalent modification. The experimental protocols and data presented in this guide provide a framework for the continued development and characterization of this promising class of K-Ras inhibitors.

References

- 1. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. G12Si-5 | K-Ras(G12S) inhibitor | Probechem Biochemicals [probechem.com]

- 5. G12Si-5 | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

The Dawn of Specificity: A Technical Review of K-Ras(G12S) Inhibitor Development

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was deemed an "undruggable" target in oncology.[1][2] Its picomolar affinity for GTP/GDP and the absence of discernible allosteric binding sites presented a formidable challenge for small molecule intervention.[3] However, the landscape has been dramatically reshaped by the groundbreaking success of covalent inhibitors targeting the KRAS G12C mutation, culminating in the FDA approval of sotorasib and adagrasib.[2][4][5] This triumph has catalyzed a new era of research into targeting other prevalent KRAS mutations, including the less common but clinically significant G12S variant.

The K-Ras(G12S) mutation, where glycine at codon 12 is substituted with serine, is found in various cancers, including 1.84% of colorectal adenocarcinomas and 0.5% of non-small cell lung carcinomas.[6][7] While less frequent than G12C, G12D, or G12V mutations, its role as an oncogenic driver necessitates the development of targeted therapeutic strategies.[8][9][10] This technical guide provides a comprehensive literature review on the nascent but rapidly evolving field of K-Ras(G12S) inhibitor development, catering to researchers, scientists, and drug development professionals.

K-Ras Signaling: The Central Relay in Cell Growth

K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4][11] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the release of GDP for GTP binding, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Ras, returning it to the inactive state.[4][11][12]

Oncogenic mutations at codon 12, including G12S, impair the GAP-mediated GTP hydrolysis, locking K-Ras in a constitutively active, GTP-bound conformation.[1][5] This leads to persistent downstream signaling through key effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation, survival, and differentiation.[9][11][12]

The Emergence of a G12S-Selective Covalent Inhibitor

A pivotal breakthrough in targeting K-Ras(G12S) came from the Shokat lab in 2022, which reported the development of the first selective covalent inhibitor for this mutation.[13] This work represents a significant step forward, extending the covalent inhibitor strategy beyond the G12C mutation.

The key innovation was the use of β-lactone electrophiles designed to covalently acylate the mutant serine residue of K-Ras(G12S).[13] These compounds were engineered to bind to the switch II pocket, analogous to the G12C inhibitors, but with a warhead tailored for the hydroxyl group of serine rather than the thiol of cysteine. The inhibitors demonstrated selectivity for the GDP-bound state of K-Ras, effectively trapping it in its inactive conformation.[13]

While detailed quantitative data from the initial publication is limited in the general literature, the study confirmed that these molecules were effective at inhibiting the growth of cells expressing K-Ras(G12S) at concentrations above 10 μM.[13]

Pan-KRAS Inhibitors: A Broader Approach

In parallel to mutant-specific strategies, the development of pan-KRAS inhibitors that target multiple mutant forms, including G12S, offers a promising therapeutic avenue.

BI-2865: This non-covalent pan-KRAS inhibitor was developed from the scaffold of a G12C inhibitor.[13] BI-2865 binds with high affinity to the GDP-bound state of K-Ras, sparing HRAS and NRAS.[13] Its mechanism involves blocking the nucleotide exchange process mediated by GEFs like SOS1.[13] BI-2865 has demonstrated inhibitory activity against a wide panel of KRAS mutants, including G12S, by suppressing oncogenic signaling through the RAF cascade.[13][14]

BBO-11818: This compound is another pan-KRAS inhibitor currently under investigation. A first-in-human clinical trial is evaluating its safety and preliminary anti-tumor activity in patients with various KRAS-mutant solid tumors, which would include those with the G12S mutation.[15]

| Inhibitor | Target | Mechanism of Action | Known Activity vs. G12S | Development Stage |

| β-lactone Electrophiles | K-Ras(G12S) | Covalent, GDP-state selective | Growth inhibition > 10 µM[13] | Preclinical |

| BI-2865 | Pan-KRAS (mutant & WT) | Non-covalent, blocks nucleotide exchange | Inhibits RAF signaling[13] | Preclinical |

| BBO-11818 | Pan-KRAS | Not specified | Not specified | Phase 1 Clinical Trial[15] |

Alternative Therapeutic Strategies

Given the challenges of small molecule development, other modalities are being explored to target K-Ras(G12S).

-

Gene Editing: The CRISPR/Cas9 system has been successfully used in preclinical models to selectively target and edit the oncogenic KRAS G12S allele, leading to efficient tumor regression.[6] This approach offers the potential for a permanent, mutation-specific therapeutic effect.

-

RNA Interference: Perepelyuk et al. reported the use of siRNA delivered via hybrid nanoparticles to target the KRAS G12S mutation in non-small-cell lung cancer (NSCLC) models.[16] This strategy led to a significant (60%) decrease in K-Ras(G12S) expression and subsequent tumor regression in a metastatic murine model.[16]

Experimental Protocols for Inhibitor Characterization

The discovery and validation of K-Ras inhibitors rely on a suite of robust biochemical and cell-based assays. The following are key experimental protocols applicable to the study of G12S inhibitors.

Biochemical Assays

-

Nucleotide Exchange Assay (NEA): This assay is crucial for identifying inhibitors that block the activation of K-Ras.

-

Principle: Measures the exchange of fluorescently labeled GDP for non-labeled GTP, a reaction catalyzed by the GEF, SOS1. Inhibitors that bind to the GDP-state or the SOS1-binding site will slow the rate of exchange.

-

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) is a common format.[17] K-Ras(G12S) protein is incubated with a fluorescent GDP analog. SOS1 and a test compound are added, followed by unlabeled GTP. The decrease in the HTRF signal over time, corresponding to the release of fluorescent GDP, is monitored.

-

Application: Used to screen for both allosteric and active-site inhibitors that prevent K-Ras activation.[17][18]

-

-

Surface Plasmon Resonance (SPR): Provides quantitative data on binding affinity and kinetics.

-

Principle: Measures the binding of an analyte (inhibitor) to a ligand (K-Ras protein) immobilized on a sensor chip in real-time.

-

Methodology: Purified K-Ras(G12S) protein is immobilized on a sensor chip. A solution containing the test compound is flowed over the chip. The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured to determine association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.

-

Application: Essential for determining the binding affinity and residence time of inhibitors, and for confirming direct target engagement.[17]

-

-

Thermal Shift Assay (TSA): A high-throughput method to screen for compound binding.

-

Principle: Ligand binding typically increases the thermal stability of a protein. This change in the melting temperature (T_m) is detected using a fluorescent dye that binds to unfolded proteins.

-

Methodology: K-Ras(G12S) protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a multi-well plate. The plate is heated in a real-time PCR instrument, and fluorescence is measured as a function of temperature. A shift in the melting curve indicates compound binding.[19]

-

Application: Useful for primary screening to identify compounds that directly bind to the target protein.[17][19]

-

Cell-Based Assays

-

Phospho-ERK Immunoassay: Measures the inhibition of downstream signaling.

-

Principle: Quantifies the level of phosphorylated ERK (p-ERK), a key downstream effector in the MAPK pathway, in cells treated with an inhibitor.

-

Methodology: K-Ras(G12S) mutant cell lines (e.g., A549) are treated with varying concentrations of the test compound.[20] After incubation, cells are lysed, and the levels of p-ERK and total ERK are measured using methods like Meso Scale Discovery (MSD) electrochemiluminescence or Western blotting.

-

Application: Confirms that target engagement in a cellular context translates to the inhibition of the oncogenic signaling pathway.[20][21]

-

-

Cell Proliferation/Viability Assay: Assesses the functional effect of the inhibitor on cancer cells.

-

Principle: Measures the ability of an inhibitor to reduce the growth or viability of cancer cells harboring the specific K-Ras mutation.

-

Methodology: K-Ras(G12S) mutant cells are seeded in multi-well plates and treated with a dose range of the inhibitor for a prolonged period (e.g., 3-5 days). Cell viability is then measured using reagents like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[20]

-

Application: Determines the potency (IC50 or GI50) of the inhibitor and its therapeutic potential.

-

Conclusion and Future Directions

The development of inhibitors targeting K-Ras(G12S) is in its infancy but holds immense promise. The pioneering work on covalent β-lactone inhibitors has provided a critical proof-of-concept, demonstrating that the serine-mutant K-Ras is indeed a druggable target.[13] Concurrently, the advancement of pan-KRAS inhibitors and novel therapeutic modalities like gene editing and siRNA offers alternative and potentially complementary strategies.

Future efforts will need to focus on several key areas:

-

Structure-Based Design: Obtaining co-crystal structures of inhibitors bound to K-Ras(G12S) will be crucial for optimizing potency and selectivity through rational, structure-based drug design.[22]

-

Improving Drug-like Properties: Current lead compounds will require significant medicinal chemistry efforts to enhance their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and eventual clinical translation.

-

Combination Therapies: As seen with G12C inhibitors, overcoming adaptive resistance mechanisms will likely require combination therapies that target parallel or downstream pathways.[21][23]

-

Expanding Chemical Space: Exploration of novel electrophiles for covalent inhibition and diverse scaffolds for non-covalent binders is necessary to identify new chemical matter with superior profiles.

The journey to a clinically approved K-Ras(G12S) inhibitor is just beginning. However, the lessons learned from the broader K-Ras field, combined with innovative, mutation-specific chemical strategies, have laid a robust foundation for success, offering new hope for patients with K-Ras(G12S)-driven cancers.

References

- 1. Efforts to Develop KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KRAS - Wikipedia [en.wikipedia.org]

- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective targeting of the oncogenic KRAS G12S mutant allele by CRISPR/Cas9 induces efficient tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 12. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. UCSD KRAS G12S Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]

- 16. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. KRAS G12C Preclinical Assay Platform | ChemPartner [chempartner.com]

- 22. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of K-Ras(G12S) in Complex with Covalent Inhibitors of the G12Si Series: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein, and its mutations are among the most prevalent drivers of human cancers.[1][2] The glycine-to-serine substitution at codon 12 (G12S) is a notable oncogenic mutation found in various malignancies, including colorectal and non-small cell lung cancers.[3] This mutation impairs the intrinsic and GAP-mediated GTPase activity of K-Ras, locking it in a constitutively active, GTP-bound state that drives downstream pro-proliferative signaling pathways.[1][4] This guide provides a comprehensive overview of the structural biology of the K-Ras(G12S) mutant, with a particular focus on its interaction with a novel class of covalent inhibitors, herein referred to as the G12Si series.

Note on G12Si-2: Publicly available scientific literature and structural databases do not contain specific information on a compound designated "this compound." This guide will focus on the structural and biochemical data available for the closely related and well-characterized members of the G12Si series of β-lactone-based inhibitors of K-Ras(G12S), such as G12Si-1, G12Si-3, G12Si-4, and G12Si-5, as representative examples of this inhibitor class.

The K-Ras Signaling Pathway

K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[5][6] Activation is triggered by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, which recruit guanine nucleotide exchange factors (GEFs), such as SOS1, to facilitate the exchange of GDP for GTP.[1][5] In its active state, K-Ras engages with a multitude of downstream effector proteins, initiating signaling cascades that regulate cell proliferation, survival, and differentiation.[5][7] The two primary effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6][7] The G12S mutation compromises the ability of K-Ras to hydrolyze GTP, leading to a persistent activation of these downstream pathways.

Structural Insights into K-Ras(G12S)

The crystal structure of K-Ras(G12S) bound to GDP has been determined at a resolution of 1.71 Å (PDB ID: 7TLK).[8] This high-resolution structure reveals the overall fold characteristic of the Ras family, comprising a central six-stranded β-sheet surrounded by five α-helices. The G12S mutation is located in the P-loop, a critical region for nucleotide binding. The substitution of the small, flexible glycine with the bulkier, polar serine residue introduces significant conformational and electrostatic changes in the active site. These alterations are thought to contribute to the impaired GTPase activity.

| Structural Data for K-Ras(G12S)•GDP | |

| PDB ID | 7TLK[8] |

| Method | X-ray Diffraction[8] |

| Resolution | 1.71 Å[8] |

| R-Value Free | 0.205[8] |

| R-Value Work | 0.169[8] |

| Expression System | Escherichia coli[8] |

| Organism | Homo sapiens[8] |

The G12Si Series of Covalent Inhibitors

The G12Si series of compounds are selective, covalent inhibitors that target the mutant serine residue at position 12 of K-Ras(G12S). These molecules typically contain a β-lactone warhead that acylates the hydroxyl group of Ser12, forming an irreversible covalent bond. This modification locks the K-Ras(G12S) protein in an inactive conformation and inhibits its oncogenic signaling. G12Si-5, a representative member of this class, has been shown to be a potent and selective inhibitor of K-Ras(G12S).[3] It binds to the switch-II pocket (S-IIP) of K-Ras, a transient, allosteric pocket that is not readily apparent in all Ras structures.[3]

| Biochemical Data for G12Si Inhibitors | G12Si-1 | G12Si-5 |

| Target | K-Ras(G12S) | K-Ras(G12S) |

| Mechanism of Action | Covalent modification of Ser12 | Covalent modification of Ser12[3] |

| Effect on Nucleotide Cycling | Blocks SOS-catalyzed exchange | Not explicitly stated |

| Cellular Activity | Inhibits oncogenic signaling | Dose-dependent inhibition of Ras-GTP and phospho-ERK[3] |

Experimental Protocols

The characterization of the K-Ras(G12S)-G12Si complex involves a multi-faceted approach employing biochemical, biophysical, and structural biology techniques.

Protein Expression and Purification

Recombinant K-Ras(G12S) is typically expressed in Escherichia coli.[8] A general workflow is as follows:

-

Construct Design: The human K-Ras gene (residues 1-166 or similar constructs) with the G12S mutation is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His-tag) for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis and Affinity Chromatography: Cells are harvested and lysed. The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Tag Removal and Further Purification: The affinity tag is often removed by proteolytic cleavage (e.g., with TEV protease). The protein is further purified by size-exclusion chromatography to obtain a homogenous sample.

X-ray Crystallography

Determining the high-resolution structure of the K-Ras(G12S)-G12Si complex is crucial for understanding the molecular basis of inhibition.

-

Complex Formation: Purified K-Ras(G12S) is incubated with a molar excess of the G12Si inhibitor to ensure complete covalent modification. The formation of the complex can be verified by mass spectrometry.

-

Crystallization: The protein-ligand complex is concentrated and screened against a variety of crystallization conditions using vapor diffusion methods (hanging or sitting drop).

-

Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known Ras structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the electron density map.

Biochemical and Biophysical Assays

A suite of assays is employed to quantify the interaction between G12Si inhibitors and K-Ras(G12S) and to assess their functional consequences.

-

Mass Spectrometry: Used to confirm the covalent modification of K-Ras(G12S) by the G12Si inhibitor and to determine the stoichiometry of the reaction.

-

Nucleotide Exchange Assays: These assays monitor the exchange of fluorescently labeled GDP (e.g., mant-GDP) for unlabeled GTP. They are used to assess the impact of the inhibitor on the interaction of K-Ras with GEFs like SOS1. A common format is a fluorescence-based assay where the fluorescence of mant-GDP increases upon binding to K-Ras. The displacement by GTP leads to a decrease in fluorescence.

-

Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine the binding kinetics and affinity of non-covalent inhibitors. For covalent inhibitors, these methods can be adapted to measure the rate of covalent modification.

-

Cell-Based Assays: The efficacy of G12Si inhibitors is evaluated in cancer cell lines harboring the K-Ras(G12S) mutation. Western blotting is used to measure the levels of phosphorylated ERK (p-ERK), a downstream marker of MAPK pathway activation, to confirm target engagement and pathway inhibition.[3] Proliferation assays are conducted to determine the effect of the inhibitors on the growth of K-Ras(G12S)-dependent cancer cells.

Conclusion

The development of covalent inhibitors specifically targeting the K-Ras(G12S) mutation, such as the G12Si series, represents a significant advancement in the pursuit of therapies for KRAS-driven cancers. The structural and biochemical data presented in this guide provide a framework for understanding the mechanism of action of these inhibitors and for the rational design of next-generation therapeutic agents. The detailed experimental protocols outlined herein offer a practical guide for researchers in the field of structural biology and drug discovery aimed at targeting this challenging oncoprotein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Safety and handling protocols for G12Si-2 in a laboratory setting

Absence of Public Data on G12Si-2

Extensive searches of public chemical databases, safety repositories, and scientific literature have yielded no specific information for a compound designated "this compound". This suggests that "this compound" may be one of the following:

-

An internal or proprietary research code not yet disclosed in public literature.

-

A novel or very recently synthesized compound for which data has not been published.

-

A typographical error in the compound name.

Without a verifiable chemical identity, it is not possible to provide a specific, data-driven safety and handling guide. The information typically required for such a document, including toxicological data, physicochemical properties, and established biological effects, is unavailable.

A General Framework for Novel Compound Safety in a Laboratory Setting

For researchers, scientists, and drug development professionals working with uncharacterized or novel compounds, a structured and cautious approach is paramount. The following guide provides a general framework and best practices for establishing safety and handling protocols in the absence of specific data. This guide should be adapted in conjunction with a thorough risk assessment conducted by the institution's Environmental Health and Safety (EHS) department.

Initial Assessment and Data Collection

Before extensive handling, a preliminary assessment based on the compound's chemical structure and any available analogue data is critical. The goal is to predict potential hazards.

Table 1: Physicochemical and Hazard Profile (Hypothetical Data Collection)

| Property | Value / Data | Method of Determination / Source |

| Chemical Structure | Insert Structure Image or SMILES String | Synthesis Record / Computational Prediction |

| Molecular Formula | e.g., C₂₀H₂₅N₅O₄Si | Elemental Analysis / High-Resolution Mass Spectrometry |

| Molecular Weight | e.g., 443.6 g/mol | Mass Spectrometry |

| Appearance | e.g., White crystalline solid | Visual Inspection |

| Solubility | e.g., Soluble in DMSO (>10 mg/mL), Insoluble in water | Experimental Determination |

| Predicted Toxicity | e.g., Potential alkylating agent based on substructure analysis. Handle as suspect carcinogen. | Computational Toxicology (e.g., DEREK Nexus, TOPKAT) / Analogue Data |

| Predicted Reactivity | e.g., Potentially reactive with strong oxidizing agents. | Chemical Structure Analysis |

| Storage Conditions | e.g., Store at -20°C, desiccated, protected from light. | Based on Stability Studies and Predicted Reactivity |

General Handling and Personal Protective Equipment (PPE)

Assume the compound is hazardous until proven otherwise. A tiered approach to control measures, following the hierarchy of controls (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE), should be implemented.

Table 2: Required Personal Protective Equipment (PPE)

| Situation | Minimum PPE Requirement |

| Handling Solids (Weighing) | Nitrile gloves (double-gloved), safety glasses with side shields, lab coat, powdered air-purifying respirator (PAPR) or containment in a ventilated balance enclosure. |

| Handling Solutions | Nitrile gloves, chemical splash goggles, lab coat. Work within a certified chemical fume hood. |

| In-vivo Administration | Nitrile gloves, safety glasses, lab coat. Additional respiratory protection may be required based on the route of administration. |

| Waste Disposal | Nitrile gloves, safety glasses, lab coat. |

Experimental Protocols: A Workflow for a Novel Compound

The following diagram illustrates a generalized workflow for handling a new chemical entity like "this compound" from reception to disposal.

Hypothetical Signaling Pathway Analysis

If "this compound" were, for example, a suspected inhibitor of a kinase within the MAPK pathway, visualization of this hypothesis would be crucial for experimental design. The diagram below serves as a template for illustrating such a relationship.

Spill and Emergency Procedures

All personnel must be trained on emergency procedures before handling the compound.

-

Minor Spill (in fume hood):

-

Alert others in the immediate area.

-

Absorb the spill with a chemical absorbent pad or appropriate sorbent material.

-

Wipe the area with a suitable solvent (e.g., 70% ethanol), working from the outside in.

-

Place all contaminated materials in a sealed bag for hazardous waste disposal.

-

-

Major Spill (outside containment):

-

Evacuate the immediate area.

-

Alert laboratory supervisor and institutional EHS.

-

Prevent others from entering the area.

-

Await response from the trained emergency team.

-

-

Personal Exposure:

-

Skin: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding eyelids open.

-

Inhalation: Move to fresh air immediately.

-

Ingestion: Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention and provide the provisional Safety Data Sheet (SDS) to the medical personnel.

-

Waste Disposal

All waste contaminated with "this compound," including unused compound, solutions, contaminated PPE, and labware, must be disposed of as hazardous chemical waste according to institutional and local regulations. Maintain separate waste streams for solid and liquid waste.

This generalized guide provides a starting point for developing robust safety protocols for a novel compound. It is imperative that specific procedures are developed in close consultation with your institution's safety professionals and are based on a comprehensive, compound-specific risk assessment as more data becomes available.

Methodological & Application

Application Notes and Protocols for G12Si-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing G12Si-2 and its more potent analog, G12Si-5, in various cell-based assays. The protocols outlined below are designed to assess the biological activity and therapeutic potential of these selective inhibitors of the K-Ras(G12S) mutant, a key driver in certain cancers.

Introduction

The KRAS gene is one of the most frequently mutated oncogenes in human cancers. The G12S mutation, which results in a glycine-to-serine substitution at codon 12, leads to constitutive activation of the K-Ras protein, promoting uncontrolled cell growth and proliferation. This compound and its optimized successor, G12Si-5, are covalent inhibitors that specifically target the serine residue of the K-Ras(G12S) mutant. By acylating this serine, these compounds lock the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways, most notably the MAPK/ERK pathway.[1][2]

Mechanism of Action

G12Si-5, a potent and selective covalent inhibitor of K-Ras(G12S), functions by binding to the switch-II pocket of the mutant protein. This binding leads to the acylation of the aberrant serine at position 12, effectively suppressing its oncogenic signaling.[2] A primary and measurable consequence of this inhibition is the dose-dependent reduction of phosphorylated ERK (p-ERK), a critical downstream effector in the MAPK signaling cascade.[1]

References

Application Notes and Protocols for In Vitro Characterization of KRAS G12S Covalent Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein and a frequently mutated oncogene in various cancers. The G12S mutation, a glycine-to-serine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK cascade. The development of covalent inhibitors that specifically target mutant forms of KRAS, such as G12S, represents a promising therapeutic strategy.

These application notes provide a comprehensive overview of in vitro assay protocols for the characterization of KRAS G12S covalent inhibitors, using G12Si-5 as a representative molecule. G12Si-5 is a potent and selective covalent inhibitor of the K-Ras G12S mutant that binds to the switch-II pocket (S-IIP) and suppresses oncogenic signaling.[1][2] This document outlines detailed methodologies for key biochemical and cell-based assays to determine inhibitor potency, binding kinetics, and effects on downstream signaling.

Quantitative Data Summary

The following table summarizes the in vitro activity of the KRAS G12S covalent inhibitor, G12Si-5.

| Assay Type | Metric | Value | Cell Line(s) / Conditions |

| Biochemical Assay | |||

| Covalent Binding | Ki | 26 µM | K-Ras G12S mutant protein |

| Cellular Assays | |||

| Cell Growth Inhibition | IC50 | 2.4 µM | K-Ras(G12S)-transduced cells |

| IC50 | 3 µM | A549 (KRAS G12S) | |

| IC50 | 7.5 µM | KMS20 (homozygous KRAS G12S) | |

| Downstream Signaling | p-ERK Inhibition | Dose-dependent | Ba/F3:K-Ras(G12S) cells |

| Ras-GTP Levels | Near complete loss | A549 (KRAS G12S) |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the KRAS signaling pathway and a general experimental workflow for a nucleotide exchange assay.

Experimental Protocols

Nucleotide Exchange Assay (NEA)

This assay measures the ability of a covalent inhibitor to lock KRAS G12S in its inactive, GDP-bound state, thereby preventing the exchange of GDP for GTP.

Materials:

-

Recombinant KRAS G12S protein pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP)

-

Guanosine triphosphate (GTP)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test inhibitor (e.g., G12Si-5) dissolved in DMSO

-

384-well black microplate

-

Microplate reader capable of measuring fluorescence

Protocol:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare 1X Assay Buffer containing 1 mM DTT.

-

Prepare a master mix containing BODIPY-GDP loaded KRAS G12S in 1X Assay Buffer.

-

Prepare serial dilutions of the test inhibitor in 1X Assay Buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Procedure:

-

Add 15 µL of the KRAS G12S master mix to each well of the 384-well plate.

-

Add 5 µL of the serially diluted test inhibitor or vehicle control to the appropriate wells.

-

Incubate the plate at room temperature for 1-2 hours to allow for covalent modification.

-

Prepare a solution of GTP and EDTA in water. A final concentration of 10 µM GTP and 2.5 mM EDTA is recommended.

-

Initiate the nucleotide exchange reaction by adding 5 µL of the GTP/EDTA solution to each well.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of ~470 nm and an emission wavelength of ~525 nm.

-

The inhibition of nucleotide exchange will result in a higher fluorescence signal as the BODIPY-GDP remains bound to KRAS.

-

Calculate the percentage of inhibition relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Thermal Shift Assay (TSA)

This assay determines the binding of an inhibitor to KRAS G12S by measuring changes in the protein's thermal stability.

Materials:

-

Recombinant KRAS G12S protein

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2)

-

Test inhibitor dissolved in DMSO

-

Real-time PCR instrument

Protocol:

-

Reagent Preparation:

-

Dilute the KRAS G12S protein in the assay buffer to a final concentration of 2-10 µM.

-

Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock in water.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Procedure:

-

In a PCR plate, combine the KRAS G12S protein solution, the test inhibitor at various concentrations, and the SYPRO Orange dye (to a final concentration of 5x). The final reaction volume is typically 20-25 µL.

-

Seal the plate and centrifuge briefly.

-

-

Data Acquisition and Analysis:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

-

A shift in the Tm in the presence of the inhibitor indicates binding.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics (kon and koff) and affinity (KD) of an inhibitor to KRAS G12S in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 or sensor chip with streptavidin for biotinylated protein)

-

Recombinant biotinylated KRAS G12S protein

-

Running Buffer (e.g., HBS-EP+)

-

Test inhibitor dissolved in running buffer

Protocol:

-

Chip Preparation:

-

Equilibrate the sensor chip with running buffer.

-

Immobilize the biotinylated KRAS G12S protein onto the sensor chip surface.

-

-

Binding Analysis:

-

Inject a series of concentrations of the test inhibitor over the chip surface to measure association.

-

Flow running buffer over the surface to measure dissociation.

-

For covalent inhibitors, the dissociation rate will be very slow or negligible. The binding model should be adjusted to an irreversible two-state model to calculate the inactivation rate constant (kinact) and the inhibitor affinity (KI).

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 binding for reversible inhibitors or an irreversible binding model for covalent inhibitors) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).

-

In Vitro ERK Phosphorylation Assay (Western Blot)

This assay assesses the functional consequence of KRAS G12S inhibition by measuring the phosphorylation status of the downstream effector ERK in cells.

Materials:

-

KRAS G12S mutant cell line (e.g., A549)

-

Cell culture media and supplements

-

Test inhibitor dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment:

-

Seed A549 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and the loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

-

References

Application Notes and Protocols: Western Blot Analysis of Downstream Effectors After G12Si-2 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

G12Si-2 is a critical tool for researchers studying oncogenic signaling pathways driven by KRAS mutations. It serves as a negative control for its analogue, G12Si-1, a covalent inhibitor of the K-Ras(G12S) mutant.[1][2] Understanding the impact of a targeted inhibitor requires a direct comparison with an inactive control to ensure that any observed effects are due to the specific inhibition of the target protein and not off-target or non-specific cellular responses. This document provides detailed protocols for utilizing Western blot analysis to confirm the inert nature of this compound on downstream effector pathways of K-Ras signaling.

Mechanism of Action of K-Ras(G12S) and the Role of this compound

The K-Ras protein is a GTPase that functions as a molecular switch in cellular signaling.[3] Mutations at the G12 position, such as G12S, impair the GTPase activity of K-Ras, leading to its constitutive activation.[3] This results in the continuous stimulation of downstream pro-growth and survival pathways, including the MAPK/ERK and PI3K/AKT cascades, driving tumorigenesis.[4]

This compound is designed as a close structural analogue of the K-Ras(G12S) inhibitor G12Si-1 but lacks the reactive group that allows for covalent modification of the serine at position 12.[1][2] Therefore, this compound is not expected to inhibit K-Ras(G12S) and should not modulate its downstream signaling. Western blot analysis is the gold-standard method to verify this lack of activity.

Data Presentation: Expected Outcomes of this compound Treatment

The following table summarizes the anticipated results from a Western blot analysis of key downstream effectors of the K-Ras pathway in K-Ras(G12S) mutant cells treated with this compound, a hypothetical active inhibitor (e.g., G12Si-1), and a vehicle control. The data is presented as the expected fold change in the phosphorylated (active) form of the protein relative to the total protein, normalized to the vehicle control.

| Target Protein | Cellular Pathway | Vehicle Control (Fold Change) | This compound (Negative Control) (Expected Fold Change) | Active K-Ras(G12S) Inhibitor (Hypothetical Fold Change) |

| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK | 1.0 | ~1.0 | < 0.5 |

| p-AKT (Ser473) | PI3K/AKT | 1.0 | ~1.0 | < 0.5 |

| p-MEK1/2 (Ser217/221) | MAPK/ERK | 1.0 | ~1.0 | < 0.5 |

| p-p70S6K (Thr389) | PI3K/AKT/mTOR | 1.0 | ~1.0 | < 0.5 |

| Active RhoA-GTP | RhoA Signaling | 1.0 | ~1.0 | ~1.0 |

| YAP/TAZ | Hippo Pathway | 1.0 | ~1.0 | Variable |

Note: The RhoA pathway is primarily a downstream effector of Gα12/13 signaling and is not expected to be directly affected by K-Ras inhibition. YAP/TAZ activity can be influenced by multiple pathways, and its response to K-Ras inhibition can be context-dependent.

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Lines: Utilize a cancer cell line harboring the K-Ras(G12S) mutation (e.g., A549).

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-